Cas no 1499538-01-0 ((1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol)

(1-Amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is a brominated indane derivative featuring both amino and hydroxymethyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's rigid indane scaffold, combined with its reactive sites, allows for selective modifications, enabling the development of targeted molecules. The bromine substituent at the 5-position offers a handle for further functionalization via cross-coupling reactions, while the 2-hydroxymethyl group provides opportunities for esterification or oxidation. Its structural features make it valuable in the design of bioactive compounds, particularly in medicinal chemistry for exploring receptor-binding motifs. The product is typically characterized by high purity and stability under standard storage conditions.
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol structure
1499538-01-0 structure
Product name:(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
CAS No:1499538-01-0
MF:C10H12BrNO
MW:242.11238193512
MDL:MFCD24149531
CID:5160995
PubChem ID:81695766

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-2-methanol, 1-amino-5-bromo-2,3-dihydro-
    • (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
    • MDL: MFCD24149531
    • Inchi: 1S/C10H12BrNO/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4,7,10,13H,3,5,12H2
    • InChI Key: AQVATOMCWFABCU-UHFFFAOYSA-N
    • SMILES: C1(N)C2=C(C=C(Br)C=C2)CC1CO

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-344839-1.0g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
1g
$0.0 2023-06-07
Enamine
EN300-344839-0.1g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
0.1g
$741.0 2023-09-03
Enamine
EN300-344839-10.0g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
10.0g
$4545.0 2023-02-22
Enamine
EN300-344839-5.0g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
5.0g
$3065.0 2023-02-22
Enamine
EN300-344839-0.5g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
0.5g
$809.0 2023-09-03
Enamine
EN300-344839-0.05g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
0.05g
$707.0 2023-09-03
Enamine
EN300-344839-0.25g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
0.25g
$774.0 2023-09-03
Enamine
EN300-344839-2.5g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
2.5g
$1650.0 2023-09-03
Enamine
EN300-344839-10g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
10g
$3622.0 2023-09-03
Enamine
EN300-344839-1g
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
1499538-01-0
1g
$842.0 2023-09-03

Additional information on (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol

Comprehensive Overview of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol (CAS No. 1499538-01-0)

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is a specialized organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring an amino group, a bromo substituent, and a hydroxymethyl moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its applications in drug discovery, particularly in targeting neurological and inflammatory pathways.

The compound’s CAS No. 1499538-01-0 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Recent studies highlight its role in developing small-molecule inhibitors, a hot topic in AI-driven drug design. With the rise of machine learning in chemistry, compounds like this are being explored for their structure-activity relationships (SAR), aligning with trends in high-throughput screening and computational modeling.

From a synthetic perspective, (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol offers opportunities for selective functionalization. Its indene backbone is a scaffold in many FDA-approved drugs, sparking interest in green chemistry approaches to optimize its production. Environmental concerns have led to searches for solvent-free synthesis and catalytic methods, topics frequently queried in academic and industrial forums.

Analytical characterization of this compound involves advanced techniques like NMR spectroscopy and mass spectrometry, which are essential for quality control. The bromo group in its structure also makes it a candidate for cross-coupling reactions, a trending area in medicinal chemistry. Users often search for Pd-catalyzed reactions or Suzuki-Miyaura couplings involving similar brominated intermediates.

In the context of intellectual property, CAS No. 1499538-01-0 is frequently cited in patents related to kinase inhibitors and GPCR modulators. This aligns with the growing demand for personalized medicine and targeted therapies, which dominate healthcare discussions. The compound’s chiral center further underscores its relevance in enantioselective synthesis, a niche yet high-impact field.

Safety and handling of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol adhere to standard laboratory protocols. While not classified as hazardous, its amino-alcohol functionality warrants precautions to avoid degradation. Searches for stable storage conditions and compatibility with common reagents are common among chemists, reflecting practical concerns in workflow optimization.

Market-wise, the compound caters to contract research organizations (CROs) and academic labs focusing on fragment-based drug design. Its pricing and availability are often queried alongside bulk synthesis options, indicating commercial interest. The rise of bioisosteric replacements in lead optimization further fuels demand for such building blocks.

In summary, (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol (CAS No. 1499538-01-0) bridges multiple disciplines, from computational chemistry to industrial-scale production. Its alignment with trends like AI-augmented research and sustainable synthesis ensures its continued relevance in scientific and commercial landscapes.

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